molecular formula C15H18N4O2 B2876118 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797718-82-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No. B2876118
CAS RN: 1797718-82-1
M. Wt: 286.335
InChI Key: JZCBIHHVUHKKDY-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, also known as DMAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPMA is a white crystalline powder that is soluble in water and organic solvents. This compound has a molecular formula of C15H18N4O2 and a molecular weight of 298.33 g/mol.

Scientific Research Applications

Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. The pyrimidine derivatives, including those similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, have shown promising results in inhibiting the COX enzymes, which play a significant role in the inflammatory process . These findings suggest that such compounds could be developed into new anti-inflammatory drugs.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial properties . The structural framework of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide allows for potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anticancer Potential

The pyrimidine moiety is a common feature in many anticancer drugs. Research indicates that compounds with a pyrimidine base can interfere with various stages of cancer cell growth and proliferation . As such, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide may have applications in cancer research, particularly in the synthesis of novel therapeutic agents.

DNA Interaction Studies

Compounds with a pyrimidine structure have been involved in studies related to DNA interactions. These interactions can provide insights into the design of drugs that target genetic material, such as topoisomerase inhibitors or agents that can induce DNA cleavage . This makes N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide a candidate for research in genotoxicity and DNA-targeted therapies.

Enzyme Inhibition

Pyrimidine derivatives have been shown to inhibit various enzymes that are crucial for the survival of pathogens or the progression of diseases . By studying the enzyme inhibitory properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, researchers can explore its potential as a lead compound in the development of new drugs.

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-21-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBIHHVUHKKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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